(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
CAS No.: 898790-16-4
Cat. No.: VC2479191
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898790-16-4 |
|---|---|
| Molecular Formula | C20H21NO |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |
| Standard InChI Key | LTCXGOVYAFXIOU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
Introduction
Chemical Identity and Nomenclature
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone is a benzophenone derivative featuring a 2,5-dihydropyrrol-1-yl group. The compound is registered with specific identifiers that facilitate its recognition in chemical databases and research literature.
Identification Parameters
The compound is uniquely identified through several standardized systems as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 898790-16-4 |
| PubChem CID | 24725089 |
| IUPAC Name | [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |
| Common Name | 2,4-dimethyl-3'-(3-pyrrolinomethyl) benzophenone |
| Molecular Formula | C₂₀H₂₁NO |
| Molecular Weight | 291.4 g/mol |
| Standard InChI | InChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21 |
| Standard InChIKey | LTCXGOVYAFXIOU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
The compound was first registered in chemical databases on February 29, 2008, with recent updates documented as of April 5, 2025 . This ongoing curation of information reflects continued interest in this chemical entity within the research community.
Chemical Structure and Properties
Understanding the structural characteristics and physicochemical properties of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone provides insight into its potential reactivity and applications.
Structural Features
The compound consists of three main structural components:
-
A 2,4-dimethylphenyl group
-
A carbonyl (ketone) group forming the benzophenone core
-
A meta-substituted phenyl ring with a 2,5-dihydropyrrol-1-ylmethyl substituent
This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions. The benzophenone core provides photochemical properties typical of this class, while the 2,5-dihydropyrrol-1-yl group offers additional reactivity points through its nitrogen atom .
Physicochemical Properties
The physicochemical properties of the compound influence its behavior in various environments and applications:
| Property | Value | Method |
|---|---|---|
| Physical State | Presumed solid at room temperature | - |
| Boiling Point | 429.5 ± 33.0 °C | Predicted |
| Density | 1.112 ± 0.06 g/cm³ | Predicted |
| pKa | 8.58 ± 0.50 | Predicted |
These predicted values indicate that the compound has a high boiling point characteristic of its molecular weight and composition. The pKa value suggests moderate basicity attributable to the nitrogen atom in the pyrroline ring .
Synthesis and Preparation Methods
The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone typically involves multi-step organic chemistry procedures.
Comparative Analysis with Related Compounds
Several structurally related compounds offer a valuable comparative framework for understanding the potential properties and applications of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone.
Structural Isomers and Analogues
The chemical databases contain information on several isomers and analogues that share the basic benzophenone structure with various positional arrangements of the pyrroline and methyl substituents:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 898749-04-7 | Dimethyl groups at 3,4-positions instead of 2,4 |
| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone | 898763-35-4 | Pyrroline group at ortho- instead of meta-position |
| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone | 898790-19-7 | Dimethyl groups at 2,5-positions instead of 2,4 |
| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone | 898790-13-1 | Dimethyl groups at 2,3-positions instead of 2,4 |
These structural variations can lead to differences in physical properties, binding affinities, and potential biological activities, providing a rich structure-activity relationship dataset for researchers .
Functional Group Modifications
Beyond positional isomers, related compounds with different functional groups demonstrate how structural modifications affect properties:
| Compound | CAS Number | Functional Modification |
|---|---|---|
| (2,4-Difluorophenyl)(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898749-58-1 | Fluorine atoms replacing methyl groups |
| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 898764-22-2 | Pyrroline group at para- instead of meta-position |
The substitution of methyl groups with fluorine atoms, as in the difluoro analogue, likely impacts metabolic stability, lipophilicity, and potential binding interactions in biological systems .
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